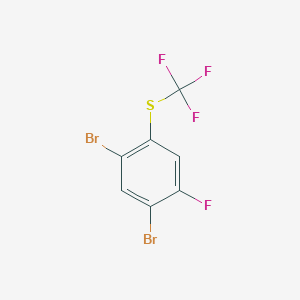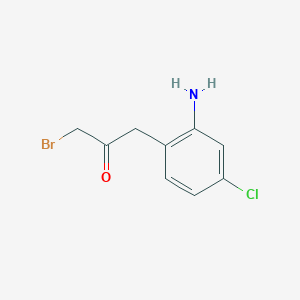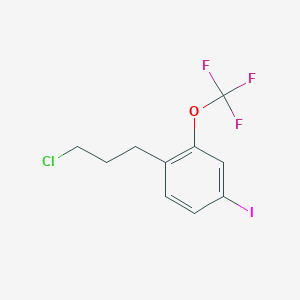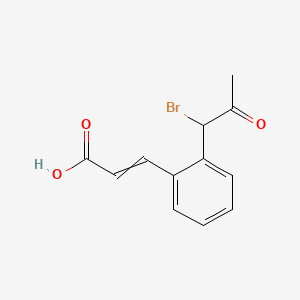
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a bromine atom, a ketone group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid typically involves the bromination of a precursor compound followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of acetophenone derivatives to form 2-bromo-1-phenylethanone, which is then subjected to further reactions to introduce the acrylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrogenated derivatives.
科学的研究の応用
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom and ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
類似化合物との比較
Similar Compounds
2-Bromoacetophenone: Shares the bromine and ketone functional groups but lacks the acrylic acid moiety.
Phenylacrylic acid: Contains the acrylic acid group but lacks the bromine and ketone functional groups.
Uniqueness
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and an acrylic acid moiety allows for a wide range of chemical transformations and interactions.
特性
CAS番号 |
1807412-95-8 |
|---|---|
分子式 |
C12H11BrO3 |
分子量 |
283.12 g/mol |
IUPAC名 |
3-[2-(1-bromo-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(14)12(13)10-5-3-2-4-9(10)6-7-11(15)16/h2-7,12H,1H3,(H,15,16) |
InChIキー |
PWTKPMZEXHQLAT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC=C1C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
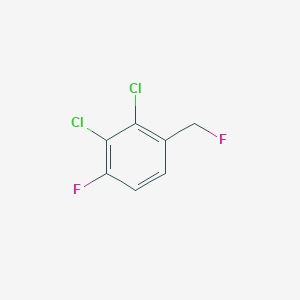



![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
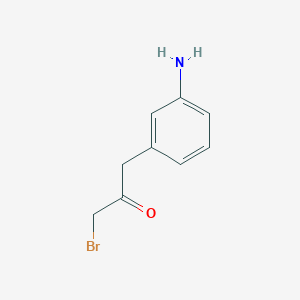
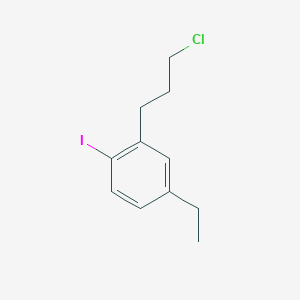
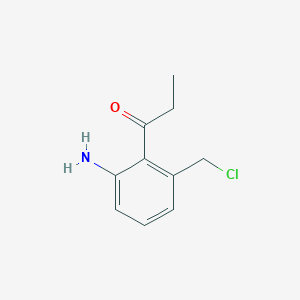
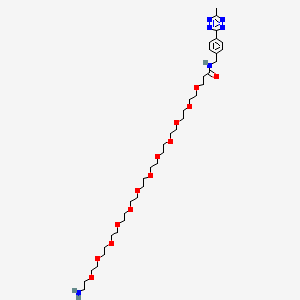
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
